Specific Scientific Field: The specific scientific field of application for PRN1371 is Cancer Research, particularly in the study of cancers that harbor alterations in Fibroblast Growth Factor Receptors (FGFRs) .
Summary of the Application: PRN1371 is an irreversible, covalent inhibitor of FGFR1-4 . It exhibits highly selective and sustained inhibition of FGFR, which extends well beyond circulating drug concentrations in preclinical models . This drug is currently under clinical investigation for the treatment of patients with solid tumors .
Methods of Application or Experimental Procedures: In the studies, cancer cell lines from several lineages harboring different FGFR alterations were treated with increasing concentrations of PRN1371 in vitro for 1 hour, before washing out the compound . Cells were harvested at various time-points post-washout, protein lysates were generated and assessed for modulation of the downstream signaling pathway by western blot analysis .
Results or Outcomes: Dose-dependent inhibition of phospho-ERK was observed in the cancer cell lines tested in response to compound treatment for 1 hour in vitro . Dose-dependent partial or full rebound of phospho-ERK back to baseline levels were detected in cancer cell lines after a prolonged period post-washout . In contrast, full rebound of phospho-ERK was observed at 1 hour post washout in response to a non-covalent inhibitor .
PRN1371 is an irreversible covalent inhibitor specifically targeting the fibroblast growth factor receptors (FGFRs) 1 through 4. It belongs to a class of compounds designed to interact covalently with a cysteine residue located within the active site of these kinases, thereby inhibiting their activity. The compound has shown significant potency and selectivity in various biochemical assays, making it a promising candidate for cancer therapies associated with FGFR mutations and aberrations .
The mechanism of action for PRN1371 involves the formation of a covalent bond with the cysteine residue in the p-loop of FGFRs through a Michael addition reaction. This reaction is facilitated by the electrophilic acrylamide group present in PRN1371, which allows it to bind irreversibly to the target site on the FGFRs. The binding results in sustained inhibition of FGFR activity, even after the compound is cleared from circulation, which is advantageous for therapeutic applications .
PRN1371 exhibits potent inhibitory activity against FGFR1, FGFR2, FGFR3, and FGFR4, with IC50 values reported as low as 0.6 nM for FGFR1 and up to 19.3 nM for FGFR4 . Its selectivity is notable; among over 500 human kinases, only a few share the target cysteine residue, which minimizes off-target effects and enhances its therapeutic potential. In preclinical studies, PRN1371 has demonstrated robust antitumor activity in various cancer models driven by FGFR alterations, including patient-derived xenografts .
The synthesis of PRN1371 involves several key steps that typically include:
Detailed synthetic routes are often proprietary but generally follow established principles of medicinal chemistry aimed at optimizing potency and selectivity .
PRN1371 is primarily being investigated for its application in oncology, particularly for treating cancers with dysregulated FGFR signaling pathways. These include various solid tumors that harbor mutations or amplifications in FGFR genes. Clinical trials are ongoing to evaluate its efficacy and safety profile in patients with such malignancies .
Studies have shown that PRN1371 interacts selectively with FGFRs without significantly affecting other kinases within the kinome. This selectivity is crucial for minimizing side effects associated with broader kinase inhibition. Interaction studies using biochemical assays have confirmed its ability to maintain occupancy on FGFRs, leading to sustained inhibition of downstream signaling pathways involved in tumor growth and survival .
Several compounds exhibit similar mechanisms of action as PRN1371, including:
| Compound | Target Kinases | Potency (IC50) | Mechanism | Unique Features |
|---|---|---|---|---|
| PRN1371 | FGFR1-4 | 0.6 - 19.3 nM | Irreversible covalent | High selectivity; durable inhibition |
| FIIN-2 | FGFR1-4 | Varies | Irreversible covalent | Different selectivity against mutants |
| TAS-120 | FGFR1-4 | Varies | Irreversible covalent | Different pharmacokinetics |
| Infigratinib | FGFR1-3 | Varies | Reversible | Selective but less durable inhibition |
PRN1371's unique profile lies in its exceptional potency and selectivity for the target kinases while maintaining effective inhibition against multiple mutations commonly found in cancer cells .